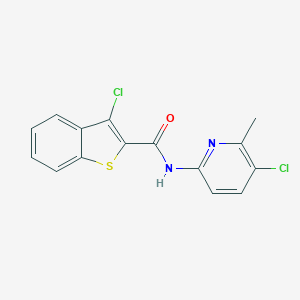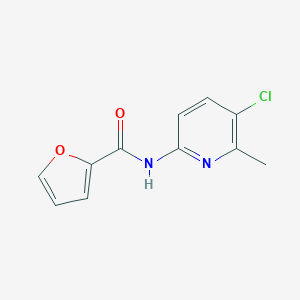
N-(5-chloro-6-methyl-2-pyridinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-6-methyl-2-pyridinyl)-2-furamide, commonly known as CMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMF is a heterocyclic compound that has a furan ring and a pyridine ring, both of which are substituted with a methyl and a chloro group, respectively.
Mecanismo De Acción
The mechanism of action of CMF is not fully understood, but studies have suggested that it acts through multiple pathways. In cancer cells, CMF has been found to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. CMF has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
In insects, CMF acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synaptic cleft and ultimately causing paralysis and death.
Biochemical and Physiological Effects
CMF has been found to have various biochemical and physiological effects. In cancer cells, CMF has been shown to induce DNA damage, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In insects, CMF has been found to cause a decrease in acetylcholinesterase activity and an increase in acetylcholine levels in the synaptic cleft.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CMF in lab experiments is its potent activity against cancer cells and insects. CMF has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using CMF is its potential toxicity to non-target organisms. CMF has been found to have toxic effects on honeybees and other beneficial insects, which may limit its use in agricultural settings.
Direcciones Futuras
There are several future directions for research on CMF. One area of interest is the development of CMF derivatives with improved activity and reduced toxicity. Another area of research is the use of CMF in combination with other drugs or pesticides to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of CMF and its potential applications in various fields.
Métodos De Síntesis
The synthesis of CMF involves the reaction of 5-chloro-6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with furfurylamine to yield CMF. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
CMF has been extensively studied for its potential applications in various fields. One of the major areas of research is its anticancer activity. Studies have shown that CMF has potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer. CMF has been found to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models.
Another area of research is the use of CMF as a pesticide. CMF has been shown to have insecticidal activity against various pests, including mosquitoes, aphids, and whiteflies. CMF acts as a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
Propiedades
Fórmula molecular |
C11H9ClN2O2 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
N-(5-chloro-6-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
Clave InChI |
QUUZYKYFTLEIHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)Cl |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



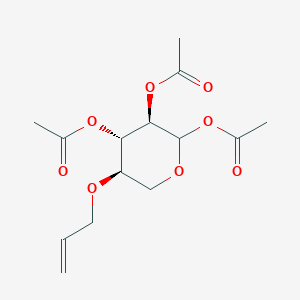
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)
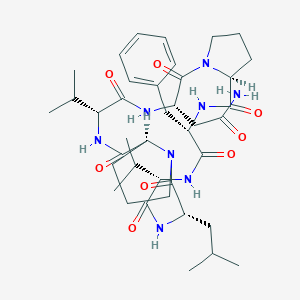

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
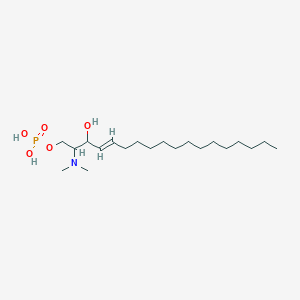

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)


![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)

